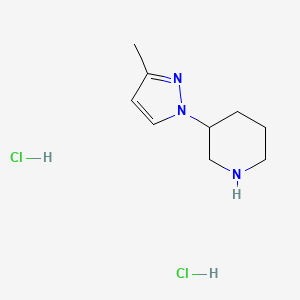

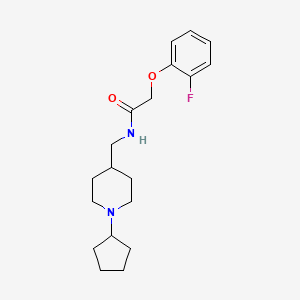

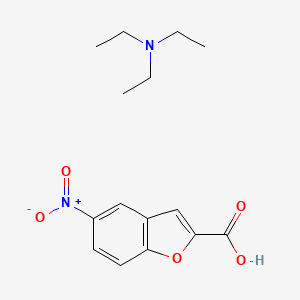

4-(4-ethylphenyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethylphenol is a gut-microbiome-derived metabolite that has been shown to modulate neurological health and function . High blood concentrations of host-modified 4-Ethylphenol, 4-ethylphenol sulfate (4EPS), are associated with an anxiety phenotype in autistic individuals .

Synthesis Analysis

The synthesis of 4-Ethylphenol related compounds has been reported in the literature. For instance, the compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions .

Scientific Research Applications

Photodynamic Antimicrobial Therapy

The compound has been studied for its potential in photodynamic antimicrobial therapy . A derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), exhibits photophysical properties conducive to antibacterial treatment. It has shown higher activity against MRSA and P. aeruginosa strains under irradiation, indicating its potential as a treatment to mitigate microbial resistance .

Photophysical Property Analysis

The compound’s derivatives have excellent photophysical properties , such as a high quantum yield and singlet oxygen generation efficiency. These properties are crucial for applications in photodynamic therapy and can be studied to improve the efficacy of such treatments .

Gut Microbial Metabolite Research

A related compound, 4-ethylphenyl sulfate, is a gut microbial metabolite derived from tyrosine. Studying this metabolite and its derivatives can provide insights into the gut microbiome’s role in conditions like insulin resistance and obesity .

Future Directions

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol .

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 4-(4-ethylphenyl)-1H-imidazol-2-amine are not well-defined. It’s possible that this compound could influence a variety of pathways, depending on its specific targets. The downstream effects of these pathway alterations would also depend on the nature of the targets and the specific cellular context .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

These effects would be determined by the compound’s specific targets and the changes induced in these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-ethylphenyl)-1H-imidazol-2-amine. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .

properties

IUPAC Name |

5-(4-ethylphenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKOBLBRLVHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethylphenyl)-1H-imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)

![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)

![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)